Molecular Weight Distinction: 23% Higher Than the Primary Degradation Product 2-Methylamino-5-chlorobenzophenone (MACB)
The target compound possesses a molecular weight of 302.76 g/mol (C₁₆H₁₅ClN₂O₂), whereas the most closely related benzophenone-class diazepam impurity, 2-methylamino-5-chlorobenzophenone (MACB, CAS 1022-13-5), has a molecular weight of 245.70 g/mol (C₁₄H₁₂ClNO) . This 57.06 g/mol increase (23.2% mass difference) originates from the glycine-derived carboxylate moiety attached via an imine bond. In LC-MS/MS impurity profiling, this mass difference shifts the parent ion m/z from 246 (MACB) to 303 (target), moving the signal into a distinct mass window that avoids isobaric interference with other common benzophenone-type impurities within the m/z 240–260 range .
| Evidence Dimension | Molecular weight (g/mol) and formula |
|---|---|
| Target Compound Data | 302.76 g/mol; C₁₆H₁₅ClN₂O₂ |
| Comparator Or Baseline | 2-Methylamino-5-chlorobenzophenone (MACB): 245.70 g/mol; C₁₄H₁₂ClNO |
| Quantified Difference | +57.06 g/mol (+23.2% greater mass); distinct MS parent ion m/z 303 ± 1 vs. 246 ± 1 for MACB |
| Conditions | Calculated from elemental composition data reported by chemical suppliers; chromatographic implication inferred from general LC-MS behavior of benzophenone derivatives |
Why This Matters
In quantitative impurity assays using single-quadrupole or triple-quadrupole MS detection, the target compound's higher m/z eliminates isobaric overlap with MACB and other low-mass benzophenone fragments, enabling unambiguous identification and accurate quantitation without requiring high-resolution mass spectrometry.
